3-(4-Bromophenyl)-2-(4-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one
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Overview
Description
3-(4-Bromophenyl)-2-(4-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by the presence of a thiazolidine ring, substituted with bromophenyl and methoxyphenyl groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-(4-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of Thiazolidine Ring: The initial step involves the reaction of a primary amine with carbon disulfide and an alkyl halide to form a thiazolidine ring.
Substitution Reactions: The bromophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. This can be achieved by reacting the thiazolidine intermediate with 4-bromobenzyl chloride and 4-methoxybenzyl chloride under basic conditions.
Cyclization: The final step involves cyclization to form the thiazolidinone structure, which can be facilitated by heating the intermediate compounds in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2-(4-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Bromophenyl)-2-(4-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. Studies focus on their efficacy and safety as potential drug candidates for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2-(4-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one
- 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one
- 3-(4-Methylphenyl)-2-(4-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, 3-(4-Bromophenyl)-2-(4-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets and improve its overall efficacy.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H16BrNO2S |
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Molecular Weight |
378.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-(4-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16BrNO2S/c1-11-16(20)19(14-7-5-13(18)6-8-14)17(22-11)12-3-9-15(21-2)10-4-12/h3-11,17H,1-2H3 |
InChI Key |
MJMCDPUKLXEZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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